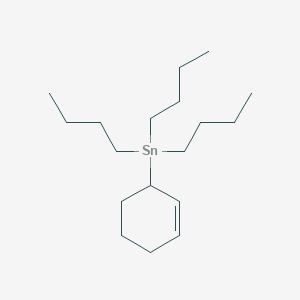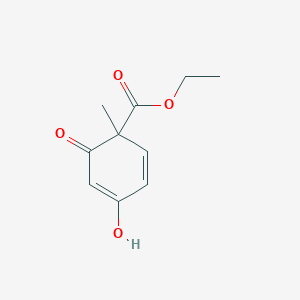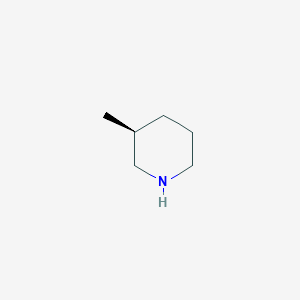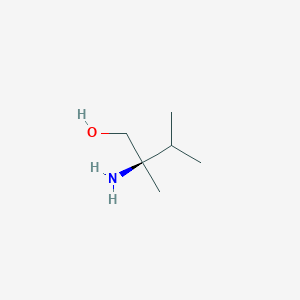
R-2-Amino-2,3-dimethyl-butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-2-Amino-2,3-dimethyl-butan-1-OL, also known as L-THP, is a chiral building block that has gained significant attention in the field of organic chemistry due to its unique structure and properties. It is a white crystalline powder that is soluble in water and polar organic solvents. L-THP is widely used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. In
Mécanisme D'action
R-2-Amino-2,3-dimethyl-butan-1-OL acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. It also acts as a ligand in asymmetric catalysis, promoting the formation of enantiomerically pure products. The mechanism of action of R-2-Amino-2,3-dimethyl-butan-1-OL is based on its ability to form stable complexes with metal ions, such as copper, zinc, and palladium. These complexes serve as catalysts in various chemical reactions, allowing for the selective formation of chiral products.
Effets Biochimiques Et Physiologiques
R-2-Amino-2,3-dimethyl-butan-1-OL has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and insecticidal activities. R-2-Amino-2,3-dimethyl-butan-1-OL-1, an anti-inflammatory drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. R-2-Amino-2,3-dimethyl-butan-1-OL-2, an antifungal drug synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. R-2-Amino-2,3-dimethyl-butan-1-OL-3, an insecticide synthesized using R-2-Amino-2,3-dimethyl-butan-1-OL, has been shown to have potent insecticidal activity against various insect pests, including mosquitoes and aphids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of R-2-Amino-2,3-dimethyl-butan-1-OL in lab experiments has several advantages, including its high efficiency and selectivity in asymmetric synthesis, its ability to form stable complexes with metal ions, and its wide range of scientific research applications. However, R-2-Amino-2,3-dimethyl-butan-1-OL also has some limitations, including its high cost, its limited availability, and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of R-2-Amino-2,3-dimethyl-butan-1-OL, including the synthesis of new R-2-Amino-2,3-dimethyl-butan-1-OL derivatives with improved properties, the development of new synthetic methods for R-2-Amino-2,3-dimethyl-butan-1-OL, and the exploration of new scientific research applications for R-2-Amino-2,3-dimethyl-butan-1-OL. Additionally, the use of R-2-Amino-2,3-dimethyl-butan-1-OL in drug discovery and development is an area of active research, with the potential for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
R-2-Amino-2,3-dimethyl-butan-1-OL can be synthesized through various methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to produce enantiomerically pure R-2-Amino-2,3-dimethyl-butan-1-OL. Enzymatic resolution utilizes enzymes to selectively convert one enantiomer of racemic R-2-Amino-2,3-dimethyl-butan-1-OL into its corresponding pure enantiomer. Chiral pool synthesis involves the use of chiral starting materials to produce R-2-Amino-2,3-dimethyl-butan-1-OL. Among these methods, asymmetric synthesis is the most commonly used method due to its high efficiency and selectivity.
Applications De Recherche Scientifique
R-2-Amino-2,3-dimethyl-butan-1-OL has a wide range of scientific research applications, including drug discovery and development, natural product synthesis, and agrochemical synthesis. R-2-Amino-2,3-dimethyl-butan-1-OL is a key intermediate in the synthesis of various natural products, such as the alkaloids (+)-solenopsin A and (-)-solenopsin A. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug R-2-Amino-2,3-dimethyl-butan-1-OL-1 and the antifungal drug R-2-Amino-2,3-dimethyl-butan-1-OL-2. Additionally, R-2-Amino-2,3-dimethyl-butan-1-OL is used in the synthesis of agrochemicals, such as the insecticide R-2-Amino-2,3-dimethyl-butan-1-OL-3.
Propriétés
Numéro CAS |
155158-75-1 |
|---|---|
Nom du produit |
R-2-Amino-2,3-dimethyl-butan-1-OL |
Formule moléculaire |
C6H15NO |
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m0/s1 |
Clé InChI |
NDBACGDBUINENU-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@](C)(CO)N |
SMILES |
CC(C)C(C)(CO)N |
SMILES canonique |
CC(C)C(C)(CO)N |
Synonymes |
R-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



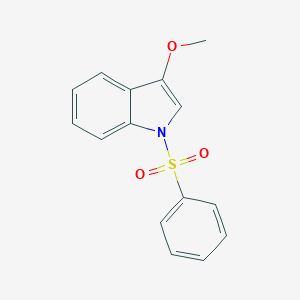
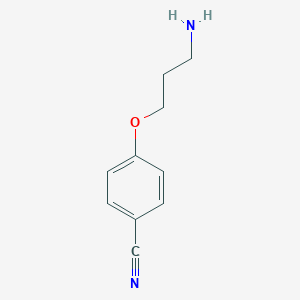
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
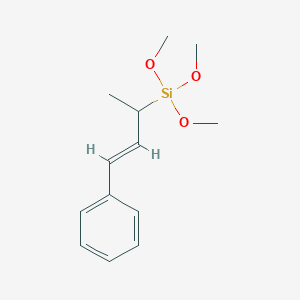
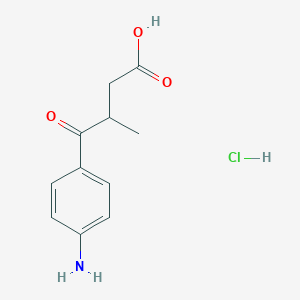
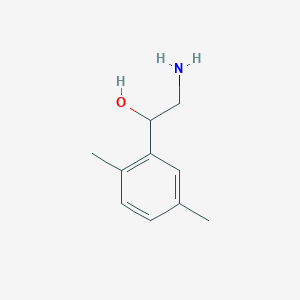
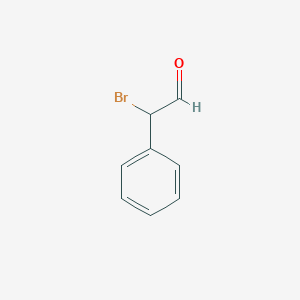
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
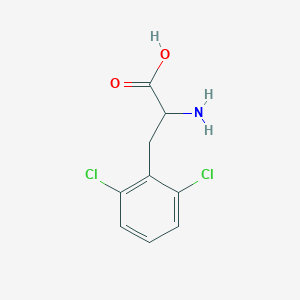
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
